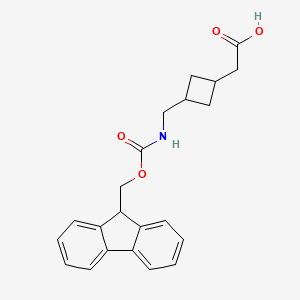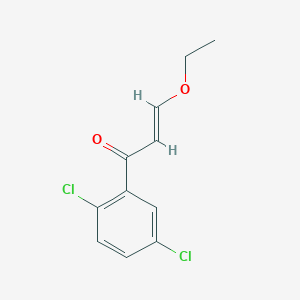
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethoxyprop-2-en-1-one moiety
Métodos De Preparación
The synthesis of 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Addition: The enone moiety can participate in Michael addition reactions with nucleophiles like amines, thiols, or enolates, forming various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s dichlorophenyl group and enone moiety allow it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.
Comparación Con Compuestos Similares
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as:
1-(2,5-Dichlorophenyl)-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.
1-(2,5-Dichlorophenyl)-3-propoxyprop-2-en-1-one: Contains a propoxy group, which may affect its solubility and interaction with biological targets.
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one: The position of chlorine atoms on the phenyl ring is different, which can influence the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10Cl2O2 |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
(E)-1-(2,5-dichlorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3/b6-5+ |
Clave InChI |
LHUILCLXUBNEDV-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
CCOC=CC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)


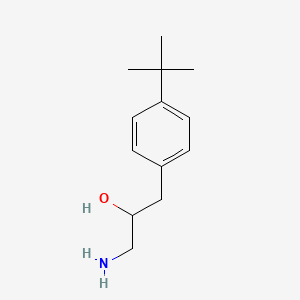

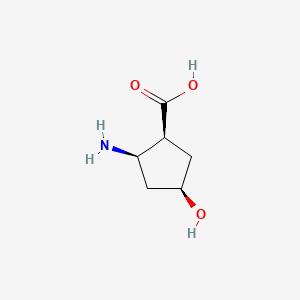
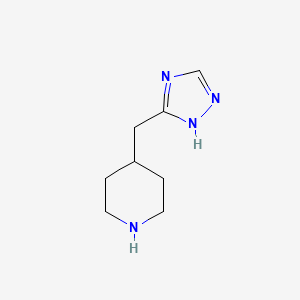
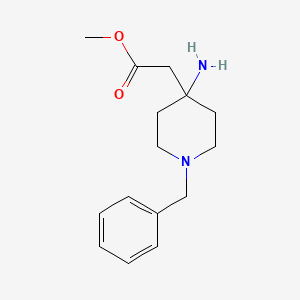
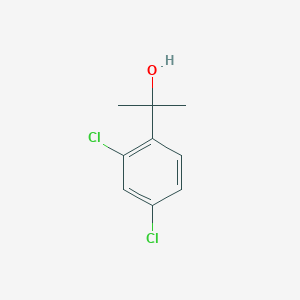
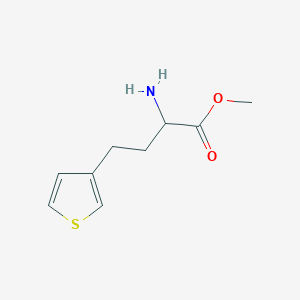
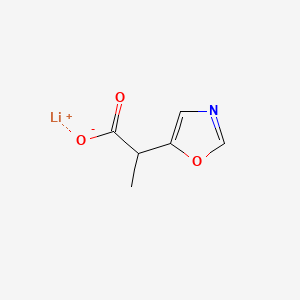
![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
